molecular formula C13H12N4O3 B4589626 N,N-bis(2-cyanoethyl)-3-nitrobenzamide

N,N-bis(2-cyanoethyl)-3-nitrobenzamide

Cat. No.: B4589626
M. Wt: 272.26 g/mol
InChI Key: ZFKMYJTXAFZOJX-UHFFFAOYSA-N
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Description

N,N-bis(2-cyanoethyl)-3-nitrobenzamide is a substituted benzamide derivative characterized by two 2-cyanoethyl groups attached to the amide nitrogen and a nitro group at the 3-position of the benzene ring. Synthesized via the reaction of acyl halides (e.g., 3-nitrobenzoyl chloride) with 3,3'-iminodipropionitrile, this compound serves as a precursor for β-alanine derivatives through pyrolytic or hydrolytic decyanoethylation . Its structural features, including the electron-withdrawing nitro group and cyanoethyl substituents, influence its reactivity and stability under various conditions.

Properties

IUPAC Name

N,N-bis(2-cyanoethyl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O3/c14-6-2-8-16(9-3-7-15)13(18)11-4-1-5-12(10-11)17(19)20/h1,4-5,10H,2-3,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFKMYJTXAFZOJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N(CCC#N)CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(2-cyanoethyl)-3-nitrobenzamide typically involves the reaction of 3-nitrobenzoyl chloride with N,N-bis(2-cyanoethyl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recycling of solvents and reagents can reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N,N-bis(2-cyanoethyl)-3-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-bis(2-cyanoethyl)-3-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-bis(2-cyanoethyl)-3-nitrobenzamide involves its interaction with molecular targets such as DNA and proteins. The cyanoethyl groups can form covalent bonds with nucleophilic sites on these biomolecules, leading to changes in their structure and function. The nitro group can also participate in redox reactions, affecting cellular oxidative stress pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Benzamide Derivatives

The nitro group at the 3-position distinguishes this compound from other N,N-bis(2-cyanoethyl)benzamide derivatives. Key analogs include:

  • N,N-bis(2-cyanoethyl)-p-chlorobenzamide: Substituted with a chlorine atom at the para position.
  • N,N-bis(2-cyanoethyl)-o-chlorobenzamide: Chlorine at the ortho position.
  • N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide: Features a hydroxyl and methyl group, lacking cyanoethyl substituents .
Table 1: Substituent Impact on Stability and Reactivity
Compound Substituent Reactivity Under Alkaline Conditions Decyanoethylation Yield
N,N-bis(2-cyanoethyl)-3-nitrobenzamide 3-NO₂ Rapid decyanoethylation 90% (ethanol reflux)
N,N-bis(2-cyanoethyl)-p-chlorobenzamide 4-Cl Moderate stability 85%
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-CH₃, OH Stable; no decyanoethylation N/A

The nitro group enhances electrophilicity, accelerating alkaline degradation compared to chloro or methyl substituents. Chlorine analogs exhibit slower decomposition due to weaker electron-withdrawing effects .

Functional Group Comparisons

Cyanoethyl vs. Hydroxyalkyl Substituents
  • Cyanoethyl groups: Impart polarity and susceptibility to nucleophilic attack, enabling decyanoethylation to form β-alanine derivatives .
  • Hydroxyalkyl groups (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) : Enhance hydrogen-bonding capacity, making them suitable for metal-catalyzed C–H functionalization reactions .

Research Findings and Challenges

  • Decyanoethylation Mechanism: Alkaline conditions (e.g., sodium ethoxide in ethanol) selectively remove one cyanoethyl group, yielding N-(2-cyanoethyl)-3-nitrobenzamide with >90% purity .
  • Unexpected Reactivity: Reduction of this compound with alkaline ferrous ions produces N-(2-cyanoethyl)benzamide instead of the expected amino derivative, indicating competing decyanoethylation and nitro-group reduction pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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